molecular formula C15H18ClN3O3S B6474682 N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640971-75-9

N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6474682
CAS No.: 2640971-75-9
M. Wt: 355.8 g/mol
InChI Key: POILIFOCCFHATA-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a benzoxazole ring, a piperidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through the cyclodehydration of o-aminophenol derivatives with carboxylic acids or their derivatives. The piperidine ring is then introduced through nucleophilic substitution reactions, and the cyclopropanesulfonamide group is added using appropriate sulfonating agents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties may contribute to the creation of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(5-chloro-1,3-benzoxazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide

  • 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide

Uniqueness: N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit properties and activities that are not found in similar compounds, making it a valuable asset in scientific research and industrial applications.

Properties

IUPAC Name

N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c16-10-3-6-14-13(8-10)17-15(22-14)19-7-1-2-11(9-19)18-23(20,21)12-4-5-12/h3,6,8,11-12,18H,1-2,4-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POILIFOCCFHATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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